4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde
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Overview
Description
4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a thiobenzaldehyde group attached to a propanoyl chain, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-[3-(2,5-Dimethylphenyl)propanoyl]benzoic acid.
Reduction: 4-[3-(2,5-Dimethylphenyl)propanoyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile
- 4-[3-(2,5-Dimethylphenyl)propanoyl]benzoate
Uniqueness
4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of the thiobenzaldehyde group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The substitution pattern on the aromatic ring also contributes to its unique properties and applications.
Properties
Molecular Formula |
C18H18OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[3-(2,5-dimethylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C18H18OS/c1-13-3-4-14(2)17(11-13)9-10-18(19)16-7-5-15(12-20)6-8-16/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
GZWQRDVWJBDEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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